molecular formula C13H16F3NO B15277384 ((3R,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl)methanol

((3R,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl)methanol

Cat. No.: B15277384
M. Wt: 259.27 g/mol
InChI Key: JVJIYCXIYVNRHB-NEPJUHHUSA-N
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Description

((3R,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl)methanol: is a chiral compound with a pyrrolidine ring substituted with a benzyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3R,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl)methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using trifluoromethylation reagents under specific conditions.

    Reduction to Methanol: The final step involves the reduction of the intermediate to obtain the methanol derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

((3R,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl)methanol: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols.

Properties

Molecular Formula

C13H16F3NO

Molecular Weight

259.27 g/mol

IUPAC Name

[(3R,4R)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)12-8-17(7-11(12)9-18)6-10-4-2-1-3-5-10/h1-5,11-12,18H,6-9H2/t11-,12+/m1/s1

InChI Key

JVJIYCXIYVNRHB-NEPJUHHUSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)C(F)(F)F)CO

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(F)(F)F)CO

Origin of Product

United States

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